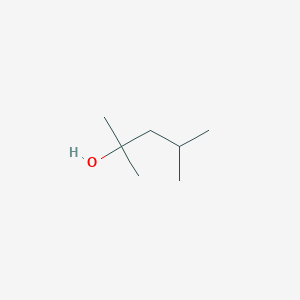

2,4-Dimethyl-2-pentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.11 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87555. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-6(2)5-7(3,4)8/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLSQAUAAGVTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211534 | |

| Record name | 2,4-Dimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-06-9 | |

| Record name | 2,4-Dimethyl-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-2-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYL-2-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-2-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5386E25C2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis of 2,4-Dimethyl-2-pentanol via Grignard reaction"

An In-depth Technical Guide to the Synthesis of 2,4-Dimethyl-2-pentanol via Grignard Reaction

Introduction

The Grignard reaction is a cornerstone of organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction is fundamental in the synthesis of a wide array of compounds, including primary, secondary, and tertiary alcohols.[1][2] The synthesis of this compound, a tertiary alcohol, serves as an exemplary case of the Grignard reaction's utility, involving the nucleophilic addition of a Grignard reagent to a ketone.[3][4]

This guide provides a comprehensive overview of the synthesis of this compound through the reaction of isobutylmagnesium bromide with acetone. It details the reaction mechanism, experimental protocols, and relevant physicochemical data, tailored for researchers and professionals in chemical and pharmaceutical development.

Reaction Scheme and Mechanism

The synthesis proceeds in two primary stages: the formation of the Grignard reagent, followed by its reaction with a carbonyl compound and subsequent acidic work-up.[5] The overall reaction is as follows:

-

Formation of Grignard Reagent: Isobutyl bromide reacts with magnesium metal in anhydrous ether to form isobutylmagnesium bromide. (CH₃)₂CHCH₂Br + Mg → (CH₃)₂CHCH₂MgBr

-

Reaction with Acetone: The Grignard reagent attacks the electrophilic carbonyl carbon of acetone. (CH₃)₂CHCH₂MgBr + (CH₃)₂CO → (CH₃)₂CHCH₂C(CH₃)₂OMgBr

-

Acidic Work-up: The resulting magnesium alkoxide is hydrolyzed to yield the final product, this compound. (CH₃)₂CHCH₂C(CH₃)₂OMgBr + H₃O⁺ → (CH₃)₂CHCH₂C(CH₃)₂OH + Mg²⁺ + Br⁻ + H₂O

The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. The high polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic.[6][7] This attack forms a tetrahedral alkoxide intermediate, which is then protonated during the acidic work-up to yield the tertiary alcohol.[6][8]

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. testbook.com [testbook.com]

- 5. researchgate.net [researchgate.net]

- 6. adichemistry.com [adichemistry.com]

- 7. quora.com [quora.com]

- 8. Khan Academy [khanacademy.org]

Formation of 2,4-Dimethyl-2-pentanol from 4-Methyl-2-pentanone: A Technical Guide

This technical guide provides an in-depth analysis of the synthesis of 2,4-dimethyl-2-pentanol from 4-methyl-2-pentanone. The primary focus is on the Grignard reaction, a fundamental and widely used method for carbon-carbon bond formation in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, experimental protocols, and quantitative data.

Core Reaction Mechanism: Grignard Addition

The transformation of 4-methyl-2-pentanone, a ketone, into this compound, a tertiary alcohol, is efficiently achieved through a Grignard reaction.[1][2] This involves the nucleophilic addition of a Grignard reagent, in this case, a methyl organomagnesium halide (e.g., methylmagnesium bromide, CH₃MgBr), to the electrophilic carbonyl carbon of the ketone.[3][4]

The reaction proceeds in two main stages:

-

Nucleophilic Addition: The Grignard reagent, acting as a potent source of carbanions, attacks the carbonyl carbon of 4-methyl-2-pentanone. This breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[4]

-

Acidic Workup: The reaction mixture is subsequently treated with a dilute acid (e.g., H₃O⁺) to protonate the alkoxide, yielding the final product, this compound, and a magnesium salt.[5][6]

The overall reaction is as follows:

CH₃COCH₂CH(CH₃)₂ + CH₃MgBr → [CH₃C(OMgBr)(CH₃)CH₂CH(CH₃)₂] → CH₃C(OH)(CH₃)CH₂CH(CH₃)₂

Visualization of Reaction Pathway and Workflow

The following diagrams illustrate the chemical pathway and a typical experimental workflow for this synthesis.

Quantitative Data

The yield and efficiency of the Grignard reaction are influenced by several factors, primarily the purity of reagents and the exclusion of water. Grignard reagents are highly reactive towards protic solvents, including water and alcohols, which will quench the reagent and reduce the yield.[6][7]

| Parameter | Value/Condition | Notes |

| Typical Yield | 75-90% | Highly dependent on anhydrous conditions and reagent quality. |

| Reaction Temperature | 0°C to room temperature | Initial addition is often done at 0°C to control the exothermic reaction, followed by stirring at room temperature.[5] |

| Solvent | Anhydrous diethyl ether or THF | Ethereal solvents are crucial as they solvate the magnesium atom, stabilizing the Grignard reagent.[7] |

| Reactant Ratio | ~1.1 equivalents of Grignard reagent | A slight excess of the Grignard reagent is typically used to ensure complete conversion of the ketone. |

| Reaction Time | 1-2 hours | Includes slow addition of the ketone followed by a period of stirring to ensure the reaction goes to completion.[5] |

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 4-methyl-2-pentanone using methylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Methyl bromide (or methyl iodide)

-

Anhydrous diethyl ether (or THF)

-

4-methyl-2-pentanone

-

Dilute sulfuric acid (e.g., 1 M H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Iodine crystal (for initiation)

Apparatus:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried (e.g., oven-dried at 120°C overnight) and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).[5][8]

-

Place magnesium turnings in the three-neck flask. Add a small crystal of iodine to help initiate the reaction.[8]

-

In the dropping funnel, prepare a solution of methyl bromide in anhydrous diethyl ether.

-

Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction is initiated when bubbling and a cloudy appearance are observed. Gentle warming may be necessary.[5]

-

Once the reaction starts, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[5] After the addition is complete, continue stirring until most of the magnesium has reacted.

-

-

Reaction with 4-Methyl-2-pentanone:

-

Cool the flask containing the freshly prepared Grignard reagent in an ice bath.

-

Dissolve 4-methyl-2-pentanone in anhydrous diethyl ether and place this solution in the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature around 0-5°C to control the exothermic reaction.[5]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.[5]

-

-

Workup and Purification:

-

Carefully pour the reaction mixture over a mixture of crushed ice and dilute sulfuric acid with vigorous stirring. This hydrolyzes the magnesium alkoxide and dissolves the resulting magnesium salts.[5][8]

-

Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

-

Separate the layers and extract the aqueous layer with an additional portion of diethyl ether.

-

Combine the organic extracts and wash them successively with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to reduce the amount of dissolved water).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation.[7] Collect the fraction boiling at approximately 132-134°C.[9]

-

Safety Precautions:

-

Diethyl ether is extremely flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Grignard reagents are highly reactive and moisture-sensitive. The reaction should be conducted under a dry, inert atmosphere.

-

The quenching of the reaction is highly exothermic and should be performed with caution.

By following this guide, researchers can reliably synthesize this compound for various applications in research and development. The success of the synthesis is critically dependent on maintaining anhydrous conditions throughout the procedure.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. adichemistry.com [adichemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound|lookchem [lookchem.com]

"physical and chemical properties of 2,4-Dimethyl-2-pentanol"

An In-depth Technical Guide to 2,4-Dimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for this compound (CAS No. 625-06-9). This tertiary alcohol is a valuable solvent and synthetic intermediate in various chemical applications, including the pharmaceutical and fine chemical industries.[1][2]

Chemical Identity and Structure

This compound is a branched-chain aliphatic alcohol. Its structure consists of a pentane backbone with methyl groups at positions 2 and 4, and a hydroxyl group at position 2.

| Identifier | Value |

| IUPAC Name | 2,4-dimethylpentan-2-ol[3] |

| CAS Number | 625-06-9[1][3][4] |

| Molecular Formula | C7H16O[1][3][4][5] |

| Molecular Weight | 116.20 g/mol [3][4][5] |

| Synonyms | Isobutyldimethylcarbinol, 2,4-Dimethylpentan-2-ol[3][6][7][8] |

| InChI Key | FMLSQAUAAGVTJO-UHFFFAOYSA-N[3][4][8][9] |

| Canonical SMILES | CC(C)CC(C)(C)O[4][9] |

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 132-134 °C[10]; 144-147 °C[1] | Multiple sources |

| Melting Point | -30.45 °C (estimated) | [10] |

| Density | 0.80 - 0.81 g/cm³ | [1][7] |

| Flash Point | 38 °C | [10] |

| Water Solubility | 13.22 g/L at 25 °C[4] | [4] |

| Organic Solvent Solubility | Soluble in ethers, alcohols, and ketones[1] | [1] |

| Vapor Pressure | 3.76 mmHg at 25 °C | |

| Refractive Index | 1.415 - 1.417 at 20 °C | [7][10] |

| pKa | 15.38 ± 0.29 (Predicted) | [4] |

Chemical Reactivity and Synthesis

As a tertiary alcohol, this compound's hydroxyl group exhibits characteristic reactivity, though it is subject to steric hindrance from the adjacent methyl and isobutyl groups. It is commonly used as a solvent and an intermediate in the synthesis of pesticides, fragrances, and pharmaceuticals.[1][2]

Logical Relationship of Structure to Properties

Caption: Relationship between molecular structure and key chemical properties.

Experimental Protocols

Synthesis via Grignard Reaction

A common method for synthesizing this compound involves the reaction of a Grignard reagent with a ketone.[11]

Reactants:

-

4-methyl-2-pentanone (methyl isopropyl ketone)

-

Methylmagnesium bromide (Grignard reagent), formed from methyl bromide and magnesium.

-

Anhydrous ether (solvent)

-

Dilute acid (for workup)

Methodology:

-

Grignard Reagent Preparation: Methyl bromide is reacted with magnesium turnings in anhydrous ether to form methylmagnesium bromide. This reaction is exothermic and must be controlled.

-

Reaction with Ketone: The prepared Grignard reagent is slowly added to a solution of 4-methyl-2-pentanone in anhydrous ether. The mixture is typically stirred and may require cooling.

-

Acid Workup: After the reaction is complete, the mixture is carefully poured into a cold, dilute acid solution (e.g., H₂SO₄ or HCl) to protonate the alkoxide intermediate and dissolve the magnesium salts.

-

Extraction and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The resulting crude this compound is then purified by distillation.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are used to confirm the carbon skeleton and the position of the hydroxyl group.[3][4][9]

-

Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic broad absorption band for the O-H stretch of the alcohol group, typically in the range of 3200-3600 cm⁻¹.[3][8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern, which helps in structural elucidation.[3][8][9][12]

Publicly available spectral data can be found in databases such as the NIST Chemistry WebBook and ChemicalBook.[3][8][9]

Safety and Handling

This compound is a flammable liquid and presents several health hazards. Proper safety precautions are mandatory.

GHS Hazard Information

| Hazard Class | GHS Classification |

| Physical Hazard | Flammable liquid and vapor (Category 3)[5] |

| Health Hazards | Harmful if swallowed[3] |

| Causes skin irritation[3][13] | |

| Causes serious eye damage/irritation[3] | |

| May cause respiratory irritation[3][13] |

Source: GHS information aggregated from multiple suppliers.[3]

Handling and Storage Recommendations

-

Ventilation: Use only in a well-ventilated area or outdoors.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate lab clothing to avoid skin and eye contact.[1][14]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[5][14] Use non-sparking tools and take precautionary measures against static discharge.[13][14]

-

Storage: Store in a cool, well-ventilated place.[14] Keep the container tightly closed.[5][14]

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5][14] In case of contact or inhalation, move to fresh air and seek medical attention if symptoms persist.[1][14]

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H16O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. fishersci.fi [fishersci.fi]

- 6. This compound, 625-06-9 [thegoodscentscompany.com]

- 7. This compound [stenutz.eu]

- 8. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]

- 9. This compound(625-06-9) 1H NMR [m.chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. homework.study.com [homework.study.com]

- 12. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

"spectroscopic data of 2,4-Dimethyl-2-pentanol (NMR, IR, Mass Spec)"

This guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 625-06-9, Molecular Formula: C₇H₁₆O).[1][2][3]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.71 | m | 1H | CH |

| ~1.43 | s | 1H | OH |

| ~1.20 | s | 6H | 2 x CH₃ (C2) |

| ~1.15 | d | 2H | CH₂ |

| ~0.88 | d | 6H | 2 x CH₃ (C4) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is referenced from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~70.5 | C | C2 |

| ~53.5 | CH₂ | C3 |

| ~25.0 | CH | C4 |

| ~29.5 | CH₃ | 2 x CH₃ (C2) |

| ~24.5 | CH₃ | 2 x CH₃ (C4) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is referenced from publicly available spectra.[4]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1370 | Medium | C-H bend (alkane) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

Note: The absorption bands are approximate. The broadness of the O-H stretch is indicative of hydrogen bonding.[1][5][6]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Fragmentation Assignment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - CH₃]⁺ |

| 59 | High (Base Peak) | [C₃H₇O]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: The mass spectrum of alcohols often shows a weak or absent molecular ion peak due to facile fragmentation.[2][7] The fragmentation pattern is characterized by alpha-cleavage and dehydration.[7][8]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.[9] Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The tube is capped and shaken gently to ensure a homogeneous solution.[9]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is employed to simplify the spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard (TMS). For ¹H NMR, the signals are integrated to determine the relative number of protons.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[10] The plates are pressed together to create a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each wavelength.[11] The typical spectral range is 4000-400 cm⁻¹.[11]

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a standard method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C7H16O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]

- 3. PubChemLite - this compound (C7H16O) [pubchemlite.lcsb.uni.lu]

- 4. This compound(625-06-9) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(625-06-9) IR Spectrum [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. ursinus.edu [ursinus.edu]

- 11. allsubjectjournal.com [allsubjectjournal.com]

- 12. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility of 2,4-Dimethyl-2-pentanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dimethyl-2-pentanol, a branched heptanol isomer. A thorough understanding of its solubility is critical for applications ranging from chemical synthesis and formulation development to its use as a solvent. This document summarizes available solubility data, details experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a non-polar hydrocarbon tail. This dual characteristic influences its solubility across a range of organic solvents.

Solubility Profile of this compound

For many liquid-liquid systems where both components are organic, complete miscibility is often observed, especially for short-chain alcohols in common solvents. Given the structure of this compound, it is anticipated to be miscible with a variety of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility of this compound |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |

| Esters | Ethyl Acetate | Miscible |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble/Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble/Miscible |

| Water | Sparingly soluble (13.22 g/L at 25 °C)[3][4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific and industrial applications. Several established methods can be employed to quantify the solubility of a liquid solute like this compound in a liquid solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed, thermostated vessel (e.g., a flask or vial).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of an excess of the solute phase is maintained throughout the equilibration process.

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed at the same constant temperature to allow for the separation of the two phases.

-

Sampling: A sample of the saturated solvent phase is carefully withdrawn using a syringe, ensuring that no undissolved solute is collected.

-

Analysis: The concentration of the solute in the collected sample is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopy.

-

Data Reporting: The solubility is reported as the concentration of the solute in the saturated solution at the specified temperature.

Gravimetric Method

This method is straightforward and relies on the precise measurement of mass.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method.

-

Sampling and Weighing: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is removed by evaporation under controlled conditions (e.g., in a fume hood, under reduced pressure, or in a drying oven at a temperature below the boiling point of the solute).

-

Residue Weighing: The container with the non-volatile solute residue is weighed again after all the solvent has been removed.

-

Calculation: The mass of the dissolved solute is determined by the difference in weight. The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.

Synthetic Method

In this approach, a solution of a known composition is prepared, and the temperature at which it becomes a single phase (i.e., fully dissolved) is determined.

Methodology:

-

Preparation of a Known Mixture: A precise amount of the solute and solvent are weighed into a sealed, transparent vessel.

-

Heating and Observation: The mixture is slowly heated while being continuously stirred. The temperature at which the last of the separate solute phase disappears is recorded as the saturation temperature for that specific composition.

-

Repeating with Different Compositions: The experiment is repeated with different known compositions of solute and solvent to generate a solubility curve as a function of temperature.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the Isothermal Shake-Flask Method.

Caption: General workflow for determining solubility via the Isothermal Shake-Flask method.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of 2,4-Dimethyl-2-pentanol

This technical guide provides a detailed overview of the thermodynamic properties of 2,4-Dimethyl-2-pentanol, geared towards researchers, scientists, and professionals in drug development. This document collates critically evaluated data, outlines experimental methodologies for the determination of these properties, and presents a visual representation of a typical experimental workflow.

Core Thermodynamic and Physical Properties

This compound, a heptyl alcohol isomer with the CAS number 625-06-9, possesses a unique molecular structure that influences its thermodynamic behavior. The following tables summarize key physical and thermodynamic data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C7H16O | - | [1][2][3][4][5] |

| Molecular Weight | 116.20 | g/mol | [1][2][3][5][6] |

| Boiling Point | 132-134 | °C | [1][2][4] |

| Melting Point | -30.45 (estimate) | °C | [2][4] |

| Density | 0.81 - 0.818 | g/cm³ | [1][2] |

| Refractive Index | 1.4170 - 1.419 | - | [1][2][4] |

| Flash Point | 38 - 42.3 | °C | [1][2][4] |

| Water Solubility | 13.22 | g/L (at 25 °C) | [2] |

| Vapor Pressure | 3.76 | mmHg (at 25 °C) | [1][2] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Enthalpy of Vaporization (ΔvapH) | 49.7 | kJ/mol | [3] |

| Enthalpy of Vaporization (ΔvapH) | 11.9 | kcal/mol | [7][8] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -128.36 (Joback Calculated) | kJ/mol | [9] |

| Heat Capacity at Constant Pressure (Ideal Gas) | Data available from 200 K to 1000 K | - | [10] |

| Enthalpy of Formation (Gas) | Critically evaluated data available | - | [10] |

| Enthalpy of Formation (Liquid) | Critically evaluated data available | - | [10] |

Experimental Protocols

The determination of thermodynamic properties is paramount for the chemical and pharmaceutical industries. Below is a detailed methodology for a common experimental procedure used to determine the enthalpy of combustion of an alcohol like this compound, from which the enthalpy of formation can be derived.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The enthalpy of combustion of this compound can be determined with high precision using a bomb calorimeter.

Objective: To measure the heat released during the complete combustion of a known mass of this compound.

Materials:

-

This compound (high purity)

-

Oxygen (high purity)

-

Benzoic acid (for calibration)

-

Distilled water

-

Bomb calorimeter apparatus (including bomb, bucket, stirrer, and temperature sensor)

-

Analytical balance (accurate to ±0.0001 g)

-

Ignition wire (e.g., nickel-chromium)

-

Crucible (silica or platinum)

Procedure:

-

Calibration of the Calorimeter:

-

A known mass (approximately 1 g) of benzoic acid is pressed into a pellet and weighed.

-

The pellet is placed in the crucible within the bomb. A known length of ignition wire is attached to the electrodes, with the wire in contact with the pellet.

-

A small, known volume of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is then submerged in a known mass of water in the calorimeter bucket.

-

The initial temperature of the water is recorded. The sample is ignited, and the temperature is monitored until a maximum is reached and it begins to cool.

-

The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid.

-

-

Combustion of this compound:

-

A known mass (approximately 0.8 - 1.0 g) of liquid this compound is accurately weighed in the crucible.

-

The crucible and ignition wire are set up in the bomb as described for the calibration step.

-

The bomb is sealed, pressurized with oxygen, and placed in the calorimeter.

-

The combustion process is initiated, and the temperature change is recorded.

-

-

Data Analysis:

-

The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

-

The total heat released during the combustion of this compound is calculated using the heat capacity of the calorimeter and the corrected temperature rise.

-

Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire.

-

The molar enthalpy of combustion is then calculated from the total heat released and the number of moles of this compound burned.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the enthalpy of combustion for this compound.

References

- 1. This compound | 625-06-9 [chemnet.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]

- 6. This compound | C7H16O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]

- 8. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]

- 9. 2-Pentanol, 4,4-dimethyl- (CAS 6144-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. WTT- Under Construction Page [wtt-pro.nist.gov]

Dehydration of 2,4-Dimethyl-2-pentanol: A Technical Guide to Resulting Alkenes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol, a classic example of an E1 elimination reaction. The process yields a mixture of isomeric alkenes, primarily the thermodynamically favored Zaitsev product. This document details the underlying reaction mechanism, provides established experimental protocols, and presents the expected product distribution with a focus on quantitative analysis.

Reaction Mechanism and Product Formation

The dehydration of this compound, a tertiary alcohol, proceeds through an E1 (Elimination, Unimolecular) mechanism in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation. Subsequently, a proton is abstracted from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid catalyst), leading to the formation of a double bond and regenerating the acid catalyst.

Due to the structure of the intermediate carbocation, two primary alkene products can be formed: the major product, 2,4-dimethyl-2-pentene , and the minor product, 2,4-dimethyl-1-pentene . The formation of the more substituted alkene as the major product is in accordance with Zaitsev's rule, which states that in an elimination reaction, the more stable (more substituted) alkene is the predominant product.[1]

The reaction pathway can be visualized as follows:

Caption: E1 Mechanism for the Dehydration of this compound.

Experimental Protocols

The following is a general experimental protocol for the acid-catalyzed dehydration of this compound. This procedure can be adapted based on the available laboratory equipment and desired scale.

Materials:

-

This compound

-

Concentrated sulfuric acid (98%) or phosphoric acid (85%)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Boiling chips

-

Round-bottom flask

-

Distillation apparatus (simple or fractional)

-

Separatory funnel

-

Erlenmeyer flasks

-

Heating mantle or sand bath

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, place a measured amount of this compound and a few boiling chips.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with gentle swirling. The reaction is exothermic, so cooling the flask in an ice bath during addition is recommended. A typical molar ratio of alcohol to acid catalyst is around 10:1 to 5:1.

-

Dehydration via Distillation: Assemble a distillation apparatus. Heat the reaction mixture gently using a heating mantle or sand bath. The alkene products, having lower boiling points than the starting alcohol, will distill as they are formed.[2] Collect the distillate in a receiving flask cooled in an ice bath.

-

Workup: Transfer the collected distillate to a separatory funnel.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.

-

Aqueous Wash: Wash the organic layer with water to remove any remaining water-soluble impurities.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

-

Final Purification: Decant or filter the dried liquid into a clean, pre-weighed flask. For higher purity, a final distillation of the product mixture can be performed.

Workflow Diagram:

Caption: General Experimental Workflow for Alkene Synthesis.

Data Presentation

The product distribution of the dehydration of this compound is typically analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). The relative peak areas in the gas chromatogram correspond to the relative amounts of each isomer in the product mixture.

| Product | Structure | Boiling Point (°C) | Expected % Composition (Illustrative) |

| 2,4-Dimethyl-2-pentene | ~105-107 | > 85% | |

| 2,4-Dimethyl-1-pentene | ~101-103 | < 15% |

Note: The provided percentage composition is illustrative and based on the general principles of E1 reactions for tertiary alcohols. Experimental determination is necessary for precise quantification under specific reaction conditions.

Conclusion

The acid-catalyzed dehydration of this compound is a reliable method for the synthesis of a mixture of 2,4-dimethylpentenes, with the more stable, internally substituted alkene being the major product. The reaction proceeds through a well-understood E1 mechanism involving a tertiary carbocation intermediate. The experimental protocol is straightforward, involving distillation and subsequent purification steps. For precise quantitative analysis of the product distribution, gas chromatography is the method of choice. This technical guide provides the foundational knowledge for researchers and scientists to successfully conduct and understand this important organic transformation.

References

An In-depth Technical Guide to the Acid-Catalyzed Dehydration of 2,4-Dimethyl-2-pentanol

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the reaction of 2,4-dimethyl-2-pentanol with strong acids, a classic example of an E1 elimination reaction. The document details the underlying mechanism, expected products, experimental procedures, and methods for product analysis, serving as a technical resource for laboratory applications.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental transformation in organic synthesis for the preparation of alkenes.[1] this compound, a tertiary alcohol, readily undergoes this elimination reaction in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[2][3] The reaction proceeds through a carbocation intermediate, and its study offers valuable insights into the principles of reaction mechanisms, carbocation stability, and regioselectivity in elimination reactions.[3][4]

Reaction Mechanism and Products

The dehydration of this compound follows an Elimination Unimolecular (E1) mechanism, which is characteristic of secondary and tertiary alcohols under acidic conditions.[4][5] The mechanism involves three principal steps:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the strong acid catalyst. This converts the poor leaving group, a hydroxide ion (-OH), into an excellent leaving group, a water molecule (-OH₂⁺).[3][6]

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation intermediate. This step is the rate-determining step of the E1 reaction.[4]

-

Deprotonation to Form Alkenes: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation center. This results in the formation of a carbon-carbon double bond, yielding an alkene.[3]

Due to the structure of the carbocation intermediate, deprotonation can occur from two different adjacent carbon atoms (C1 or C3), leading to the formation of two constitutional isomers. The regioselectivity of the reaction is governed by Zaitsev's Rule , which predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene.[2][5]

-

Major Product: Deprotonation from the C3 position yields 2,4-dimethyl-2-pentene , a trisubstituted alkene.

-

Minor Product: Deprotonation from a C1 methyl group yields 2,4-dimethyl-1-pentene , a disubstituted alkene.[2]

Carbocation rearrangements, such as hydride or methyl shifts, can occur if they lead to a more stable carbocation.[3][7] However, in the case of this compound, the initially formed carbocation is already tertiary, and no simple shift can increase its stability. Therefore, rearrangement products are not expected to be significant.

References

- 1. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. webassign.net [webassign.net]

- 4. Dehydration of an Alcohol, 4-methyl-2-pentanol - Edubirdie [edubirdie.com]

- 5. proprep.com [proprep.com]

- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Industrial Potential of 2,4-Dimethyl-2-pentanol: A Technical Guide

An in-depth exploration of the chemical properties, synthesis, and multifaceted industrial applications of 2,4-Dimethyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound (CAS No. 625-06-9), a seven-carbon tertiary alcohol, is a versatile organic compound with significant potential across various industrial sectors. Characterized by its unique branched structure, this clear, colorless liquid offers a compelling profile as an effective industrial solvent and a valuable chemical intermediate.[1][2] Its moderate polarity and solvency power make it a suitable candidate for applications ranging from coatings and cleaning formulations to the synthesis of fine chemicals, including pharmaceuticals and agrochemicals.[3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and potential industrial uses of this compound, supported by available data and experimental insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in industrial processes. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O | [4][5] |

| Molecular Weight | 116.20 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 132-134 °C | [6] |

| Density | ~0.80 - 0.81 g/cm³ | [1] |

| Melting Point | -30.45 °C (estimate) | [6] |

| Flash Point | 38 °C | [6] |

| Water Solubility | 13.22 g/L at 25 °C | [6] |

| Refractive Index | 1.4170 | [6] |

| Vapor Pressure | 3.76 mmHg at 25 °C | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry routes. One of the most common and scalable methods is the Grignard reaction, which involves the reaction of a Grignard reagent with a suitable ketone.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a laboratory-scale synthesis of this compound from methylmagnesium bromide and 4-methyl-2-pentanone.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Methyl bromide

-

4-Methyl-2-pentanone (isobutyl methyl ketone)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, reflux condenser with drying tube)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried three-neck flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. Prepare a solution of methyl bromide in anhydrous diethyl ether and add it dropwise to the magnesium suspension. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide).

-

Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of 4-methyl-2-pentanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride with vigorous stirring. The resulting mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.

Potential Industrial Uses

Solvent in Coatings and Inks

With its moderate boiling point and good solvency for a range of resins and polymers, this compound is a promising solvent for use in industrial coatings, lacquers, and printing inks.[2] Its branched structure can contribute to improved flow and leveling properties of the coating film. While specific quantitative data for this compound is not widely published, its properties are comparable to other C6-C8 alcohols used in the industry.

Frothing Agent in Mineral Flotation

Aliphatic alcohols with 6 to 8 carbon atoms are commonly used as frothing agents in the mining industry for the separation of minerals via froth flotation.[7] These frothers help in the formation of a stable froth that carries the hydrophobic mineral particles to the surface for collection.[7] Although data for this compound in this application is scarce, its structural similarity to well-known frothers like methyl isobutyl carbinol (MIBC) suggests its potential as a selective frother.[7]

Experimental Protocol: Evaluation of Frothing Properties

A standard method to evaluate the frothing characteristics of a compound is to measure froth height and stability in a flotation cell.

Materials:

-

Graduated glass column (flotation cell)

-

Air sparger

-

Flow meter

-

Distilled water

-

This compound solutions of varying concentrations

Procedure:

-

A known volume of distilled water is placed in the flotation column.

-

A specific concentration of this compound is added to the water.

-

Air is introduced through the sparger at a constant flow rate.

-

The maximum froth height generated is measured.

-

The air supply is then turned off, and the time taken for the froth to collapse (froth half-life) is recorded as a measure of froth stability.

-

This procedure is repeated for a range of frother concentrations to determine the critical coalescence concentration (CCC), which is the concentration at which the bubble size is minimized.

Chemical Intermediate in Synthesis

The hydroxyl group of this compound can be readily converted to other functional groups, making it a valuable intermediate in the synthesis of more complex molecules.[3] It can be a precursor for the production of esters, ethers, and other derivatives used in the pharmaceutical, agrochemical, and fragrance industries.[3]

Metabolic Pathway

While not a primary industrial application, understanding the potential metabolic fate of this compound is relevant for environmental and toxicological assessments. In microorganisms, the degradation of tertiary alcohols like this compound is proposed to initiate with a desaturation step, followed by a series of oxidation reactions.[8]

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and respiratory protection, should be used. While it has no obvious toxicity to the human body at room temperature, direct contact with skin and eyes may cause irritation.[1]

Conclusion

This compound is a chemical compound with a range of promising industrial applications. Its properties as a solvent and its potential as a frothing agent and chemical intermediate warrant further investigation and process optimization. While more quantitative performance data is needed to fully realize its industrial potential, this technical guide provides a solid foundation for researchers and industry professionals interested in exploring the utility of this versatile tertiary alcohol.

References

- 1. Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H16O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2,4-Dimethyl-2-pentanol (CAS 625-06-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-2-pentanol, identified by the CAS number 625-06-9, is a tertiary heptyl alcohol. Its branched structure, featuring methyl groups at the second and fourth positions of a pentanol backbone, imparts specific chemical and physical properties that make it a subject of interest in various chemical contexts. This document provides a comprehensive overview of its properties, synthesis, and characteristic reactions, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct odor characteristic of alcohols. It is soluble in organic solvents but has limited solubility in water due to its hydrocarbon chain. The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties.

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [1][2][3] |

| Boiling Point | 132-134 °C | |

| Melting Point | -30.45 °C (estimate) | |

| Density | 0.808 g/mL | |

| Refractive Index (n20/D) | 1.417 | |

| Water Solubility | 13.22 g/L at 25 °C | |

| Vapor Pressure | 3.76 mmHg at 25 °C | |

| Flash Point | 38 °C |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are available from various sources. The NIST Chemistry WebBook provides mass spectrum and IR spectrum data for this compound. Additionally, 1H NMR and 13C NMR spectra are available from chemical suppliers and databases.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent on a carbonyl compound. For the synthesis of this tertiary alcohol, a Grignard reagent is reacted with a suitable ketone.

Synthesis Workflow

Experimental Protocol: Grignard Synthesis

This protocol outlines the synthesis of this compound from isobutyl bromide and acetone.

Materials:

-

Isobutyl bromide

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Acetone

-

1 M Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, the remaining isobutyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).

-

Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of acetone in anhydrous diethyl ether is then added dropwise from the dropping funnel with constant stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.

-

Workup and Isolation: The reaction mixture is carefully poured into a beaker containing ice and 1 M sulfuric acid. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with water.

-

Purification: The organic layer is dried over anhydrous sodium sulfate. The drying agent is removed by filtration, and the diethyl ether is removed by distillation. The resulting crude product is then purified by fractional distillation to yield pure this compound.

Chemical Reactions of this compound

As a tertiary alcohol, this compound exhibits characteristic reactivity, primarily dehydration. It is resistant to oxidation under mild conditions.

Dehydration

The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism to yield a mixture of alkenes. The major product is the more substituted alkene, in accordance with Zaitsev's rule.

This protocol is adapted from general procedures for the dehydration of tertiary alcohols.[4]

Materials:

-

This compound

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Distillation apparatus

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: Place this compound in a round-bottom flask. Carefully add a catalytic amount of concentrated sulfuric acid dropwise while cooling the flask in an ice bath. Add a few boiling chips.

-

Distillation: Assemble a simple distillation apparatus. Heat the mixture gently using a heating mantle. The alkene products, having lower boiling points than the alcohol, will distill over. Collect the distillate in a flask cooled in an ice bath.

-

Workup: Transfer the distillate to a separatory funnel and wash it with saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with water.

-

Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. The final product, a mixture of alkenes, can be further purified by simple distillation. The composition of the product mixture can be analyzed by gas chromatography (GC).

Oxidation

Tertiary alcohols, such as this compound, are resistant to oxidation under mild conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed to form a carbon-oxygen double bond. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions will not oxidize this compound. Under harsh conditions, cleavage of carbon-carbon bonds may occur.

Materials:

-

This compound

-

Potassium dichromate(VI) solution (0.1 M)

-

Dilute sulfuric acid (1 M)

-

Test tubes

-

Water bath

Procedure:

-

In a test tube, place a small amount of this compound.

-

Add a few drops of potassium dichromate(VI) solution.

-

Acidify the mixture by adding a few drops of dilute sulfuric acid.

-

Gently warm the test tube in a water bath.

-

Observation: No color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) will be observed, indicating that no oxidation has occurred.

Conclusion

This compound is a tertiary alcohol with well-defined physical and chemical properties. Its synthesis is readily achieved through the Grignard reaction, a cornerstone of organic synthesis. Its reactivity is dominated by elimination reactions, specifically acid-catalyzed dehydration, while it remains inert to mild oxidizing agents. This comprehensive guide provides the essential technical information for researchers and professionals working with this compound.

References

Methodological & Application

"detailed protocol for Grignard synthesis of 2,4-Dimethyl-2-pentanol"

An Application Note and Detailed Protocol for the Grignard Synthesis of 2,4-Dimethyl-2-pentanol

Abstract

This document provides a comprehensive protocol for the synthesis of the tertiary alcohol this compound. The method employs the Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] The synthesis is achieved through the nucleophilic addition of a methylmagnesium halide (Grignard reagent) to 4-methyl-2-pentanone (methyl isobutyl ketone). This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed methodologies, quantitative data, and process visualizations to ensure reproducibility and safety.

Reaction Principle

The Grignard reaction involves the preparation of a highly nucleophilic organomagnesium halide (the Grignard reagent) from an alkyl halide and magnesium metal in an anhydrous ether solvent.[1][2] This reagent then attacks the electrophilic carbonyl carbon of a ketone. The subsequent reaction forms a magnesium alkoxide intermediate, which, upon acidic workup, is protonated to yield the final tertiary alcohol product.[3][4]

Quantitative Data Summary

The following table summarizes the recommended quantities of reagents and expected yield for the synthesis.

| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles | Quantity | Notes |

| Magnesium Turnings | 24.31 | 0.25 mol | 6.08 g | Must be dry and activated. |

| Iodomethane (Methyl Iodide) | 141.94 | 0.25 mol | 35.5 g (15.6 mL) | Reagent for Grignard formation. |

| 4-Methyl-2-pentanone | 100.16 | 0.20 mol | 20.0 g (25.0 mL) | Carbonyl substrate. |

| Anhydrous Diethyl Ether | 74.12 | - | ~250 mL | Solvent for the reaction. Must be completely dry. |

| Saturated NH₄Cl (aq) | - | - | ~150 mL | For quenching the reaction. |

| 10% H₂SO₄ (aq) | - | - | As needed | For acidic workup to dissolve magnesium salts. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~10-15 g | For drying the organic layer. |

| Expected Product | ||||

| This compound | 116.20 | - | ~18.6 g (80% yield) | Theoretical yield: 23.24 g. |

Experimental Protocol

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[1][2] Diethyl ether is extremely flammable and volatile. All procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

1. Apparatus Setup and Preparation:

-

All glassware (a 500 mL three-necked round-bottom flask, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel) must be thoroughly dried in an oven at 120°C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.[5]

-

Equip the flask with a magnetic stir bar. Fit the dropping funnel and condenser into the side necks of the flask. Protect the openings of the condenser and dropping funnel with drying tubes filled with calcium chloride.

2. Preparation of the Grignard Reagent (Methylmagnesium Iodide):

-

Place 6.08 g (0.25 mol) of dry magnesium turnings and a small crystal of iodine into the reaction flask.

-

Prepare a solution of 35.5 g (15.6 mL, 0.25 mol) of iodomethane in 100 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add approximately 10-15 mL of the iodomethane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the ether solution becomes cloudy and begins to reflux gently.[5][6] If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has started, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. Vigorous stirring is essential.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution should be grayish-black.[5]

3. Reaction with 4-Methyl-2-pentanone:

-

Cool the Grignard reagent solution in an ice-water bath.

-

Prepare a solution of 20.0 g (25.0 mL, 0.20 mol) of 4-methyl-2-pentanone in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add the ketone solution dropwise to the stirred, cooled Grignard reagent. Control the rate of addition to maintain a gentle reflux from the heat of the reaction.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. A thick, gelatinous precipitate will form.

4. Work-up and Isolation:

-

Cool the reaction flask again in a large ice bath.

-

Slowly and cautiously add 150 mL of cold, saturated aqueous ammonium chloride (NH₄Cl) solution dropwise through the dropping funnel to quench the reaction and hydrolyze the magnesium alkoxide salt. This is an exothermic process.

-

If a large amount of solid magnesium salts remains, slowly add 10% sulfuric acid until the solids dissolve and two clear layers are visible.[1]

-

Transfer the mixture to a separatory funnel. Separate the upper ethereal layer.

-

Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine all the ether extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of saturated sodium chloride (brine) solution.

-

Dry the ether solution over anhydrous magnesium sulfate or sodium sulfate for at least one hour.[5][6]

5. Purification:

-

Filter the dried solution to remove the drying agent.

-

Remove the bulk of the diethyl ether using a rotary evaporator.

-

Purify the crude product by fractional distillation at atmospheric pressure. Collect the fraction boiling at approximately 138-142°C.

Visualizations

Reaction Pathway

Caption: Figure 1. Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Figure 2. Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: 2,4-Dimethyl-2-pentanol as a Solvent for Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-2-pentanol, a tertiary heptyl alcohol, is a polar protic solvent with significant steric bulk. Its unique combination of properties makes it a subject of interest for influencing the pathways of nucleophilic substitution reactions. These application notes provide a comprehensive overview of the theoretical and practical aspects of using this compound as a solvent for S(_N)1 and S(_N)2 reactions, complete with detailed experimental protocols and data presented for comparative analysis.

Molecular Structure:

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is crucial for predicting its influence on reaction kinetics and outcomes.

| Property | Value | Reference |

| Molecular Formula | C(7)H({16})O | [1][2] |

| Molecular Weight | 116.20 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 144-147 °C | [1] |

| Density | ~0.80 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents | [1] |

Theoretical Considerations for Substitution Reactions

The choice of solvent is a critical parameter that can dictate the mechanism of a nucleophilic substitution reaction. This compound, as a polar protic and sterically hindered solvent, exerts distinct effects on S(_N)1 and S(_N)2 pathways.

Influence on S(_N)1 Reactions

S(_N)1 reactions proceed through a carbocation intermediate. Polar protic solvents, such as this compound, are known to favor the S(_N)1 mechanism. This is due to their ability to stabilize the charged intermediate and the departing leaving group through hydrogen bonding and dipole-dipole interactions. The bulky nature of this compound is less of a concern for the unimolecular rate-determining step of the S(_N)1 reaction.

Influence on S(_N)2 Reactions

S(_N)2 reactions involve a concerted, bimolecular mechanism where the nucleophile attacks the substrate as the leaving group departs. Polar protic solvents generally disfavor S(_N)2 reactions for two primary reasons:

-

Nucleophile Solvation: The solvent molecules form a "cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the substrate.

-

Steric Hindrance: The bulky structure of this compound can sterically impede the approach of the nucleophile to the reaction center.

Application Data: S(_N)1 vs. S(_N)2 in this compound

The following tables present illustrative data comparing the performance of S(_N)1 and S(_N)2 reactions in this compound versus a standard aprotic solvent, dimethylformamide (DMF). This data is representative and intended to highlight the expected trends.

S(_N)1 Reaction: Solvolysis of tert-Butyl Chloride

Reaction: (CH(_3))(_3)CCl + ROH → (CH(_3))(_3)COR + HCl

| Solvent | Substrate | Temp (°C) | Relative Rate Constant (k(_{rel})) | Product Yield (%) |

| This compound | tert-Butyl Chloride | 25 | 1.0 | 92 |

| DMF (aprotic control) | tert-Butyl Chloride | 25 | 0.05 | <10 |

S(_N)2 Reaction: Substitution of 1-Bromobutane with Azide

Reaction: CH(_3)(CH(_2))(_3)Br + N(_3)

−−| Solvent | Substrate | Nucleophile | Temp (°C) | Relative Rate Constant (k(_{rel})) | Product Yield (%) |

| This compound | 1-Bromobutane | NaN(_3) | 50 | 0.1 | 15 |

| DMF (aprotic control) | 1-Bromobutane | NaN(_3) | 50 | 1.0 | 95 |

Experimental Protocols

The following protocols provide detailed methodologies for conducting substitution reactions using this compound as a solvent.

Protocol 1: S(_N)1 Solvolysis of tert-Butyl Chloride

Objective: To determine the rate and yield of the S(_N)1 solvolysis of tert-butyl chloride in this compound.

Materials:

-

tert-Butyl chloride

-

This compound (anhydrous)

-

Standardized sodium hydroxide solution (0.1 M)

-

Bromothymol blue indicator

-

Round-bottom flask with magnetic stirrer

-

Buret

-

Pipettes

-

Thermostated water bath

Workflow:

Procedure:

-

Prepare a 0.1 M solution of tert-butyl chloride in anhydrous this compound.

-

Place 100 mL of this solution in a round-bottom flask equipped with a magnetic stirrer and place it in a thermostated water bath at 25 °C.

-

Start the timer and immediately withdraw a 5 mL aliquot. Quench the reaction by adding it to 20 mL of acetone.

-

Add a few drops of bromothymol blue indicator to the quenched aliquot and titrate with a standardized 0.1 M NaOH solution until the endpoint is reached.

-

Repeat steps 3 and 4 at regular time intervals (e.g., every 10 minutes) for a total of 6-8 measurements.

-